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This document provides a detailed protocol for the crucial step of Proteinase K digestion in
Cross-Linking and Immunoprecipitation (CLIP) experiments. The effective removal of the cross-
linked protein is essential for the successful isolation and subsequent sequencing of the bound
RNA fragments. The following sections detail the methodology, present key data in a structured
format, and provide a visual workflow of the process.

Introduction

Cross-Linking and Immunoprecipitation (CLIP) is a powerful technique used to identify the in
vivo binding sites of RNA-binding proteins (RBPS) on a transcriptome-wide scale. A critical step
in the CLIP workflow is the enzymatic digestion of the RBP to release the cross-linked RNA
fragment. Proteinase K, a broad-spectrum serine protease, is universally used for this purpose
due to its high activity in the presence of denaturing agents commonly used in CLIP protocols,
such as SDS and urea. This ensures the efficient degradation of the protein component of the
RNA-protein complex, leaving the RNA intact for downstream library preparation and
sequencing.[1][2][3]

The basic principle involves immunoprecipitating the RBP of interest along with its cross-linked
RNA ligands. After stringent washing steps to remove non-specifically bound RNAs, the
protein-RNA complexes are resolved by SDS-PAGE and transferred to a nitrocellulose
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membrane. The region of the membrane containing the complex is excised, and the protein is
digested with Proteinase K. This releases the RNA, which can then be purified and converted
into a cDNA library for high-throughput sequencing.

Experimental Protocols

This section outlines a standard protocol for Proteinase K digestion of protein-RNA complexes
isolated from a nitrocellulose membrane following CLIP.

Reagents and Buffers:
e Proteinase K (20 mg/mL): Store in aliquots at -20°C.

o PK Buffer (1X):

[¢]

100 mM Tris-HCI, pH 7.5

50 mM NacCl

o

10 mM EDTA

o

[¢]

Store at room temperature.

e PK/7M Urea Buffer:

o 1X PK Buffer

o 7 M Urea

o Prepare fresh before use.

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

e Chloroform:lsoamyl Alcohol (24:1)

¢ 3 M Sodium Acetate (pH 5.2)

e 100% Ethanol
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e 80% Ethanol

e Glycogen or Linear Polyacrylamide (LPA): As a co-precipitant.
e Nuclease-free water

Procedure:

» Membrane Excision: After transferring the protein-RNA complexes to a nitrocellulose
membrane and visualizing them (e.g., by autoradiography if radiolabeling was used),
carefully excise the membrane slice corresponding to the size of the RBP-RNA complex.

« Initial Proteinase K Digestion:
o Place the excised membrane pieces into a 1.5 mL low-binding microcentrifuge tube.

o Prepare a 4 mg/mL working solution of Proteinase K in 1X PK buffer. It is recommended to
pre-incubate this solution at 37°C for 20 minutes to digest any contaminating RNases.[1]

o Add 200 pL of the 4 mg/mL Proteinase K solution to the tube containing the membrane
pieces.[1]

o Incubate the reaction for 20 minutes at 37°C with shaking (e.g., 1200 rpm on a
thermomixer).[1]

» Urea-Enhanced Proteinase K Digestion:
o Add 200 puL of freshly prepared PK/7M Urea buffer to the reaction tube.[1]

o Continue the incubation for another 20 minutes at 37°C with vigorous shaking.[1] The
addition of urea helps to further denature the protein, enhancing the efficiency of the
digestion.

o RNA Extraction:

o Add 400 pL of Phenol:Chloroform:Isoamyl Alcohol and 130 pL of Chloroform:lsoamyl
Alcohol solution to the tube.[1]
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o Vortex the mixture thoroughly and incubate at 37°C for 20 minutes with shaking.[1]

o Centrifuge at maximum speed for 10 minutes at 4°C or room temperature to separate the
aqueous and organic phases.[1]

e RNA Precipitation:
o Carefully transfer the upper agueous phase to a new low-binding microcentrifuge tube.

o Add 1/10th volume of 3 M Sodium Acetate (pH 5.2), a co-precipitant like glycogen or LPA,
and 2.5 to 3 volumes of 100% ethanol.

o Mix well and precipitate at -20°C or -80°C.
e RNA Pellet Wash and Resuspension:
o Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
o Carefully aspirate the supernatant without disturbing the pellet.
o Wash the pellet with 1 mL of 80% ethanol.
o Centrifuge for 5 minutes at 4°C.
o Remove the supernatant and air-dry the pellet for a few minutes. Do not over-dry.

o Resuspend the RNA pellet in a suitable volume of nuclease-free water for downstream
applications like linker ligation and reverse transcription.

Data Presentation

The following table summarizes typical conditions for Proteinase K digestion in various CLIP
protocols. These values can serve as a starting point, and optimization may be required for
specific RBPs or experimental setups.
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Parameter HITS-CLIP[4] iCLIP[5] eCLIP
Proteinase K 4 mg/mL (working 0.5 mg/mL (final 2 mg/mL (final
Concentration solution) concentration) concentration)
1X PK Buffer (100mM PK Buffer PK Buffer (100mM
Digestion Buffer Tris pH 7.5, 50mM (composition not Tris pH 7.5, 50mM
NaCl, 10mM EDTA) specified) NaCl, 10mM EDTA)
N 7 M Urea (in a second  Urea (in a second N
Additives None specified
step) step)
Incubation
37°C 37°C 55°C
Temperature

) ) 20 min + 20 min (with 20 min + 20 min (with )
Incubation Time 30 min
urea) urea)

Mandatory Visualization

The following diagram illustrates the workflow of the Proteinase K digestion and subsequent
RNA purification steps within the broader CLIP protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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